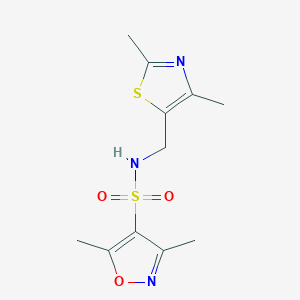

N-((2,4-dimethylthiazol-5-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds involves a two-step process. In the first step, the intermediate thiazolylmethylamine is synthesized by the reaction of 2-mercaptothiazoline and paraformaldehyde in the presence of ammonium acetate. In the second step, the thiazolylmethylamine is reacted with thiophene-2-sulfonyl chloride to obtain the final compound.Molecular Structure Analysis

The molecular structure of this compound is characterized by a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis

This compound has a molecular weight of 249.36 g mol^-1 and a melting point of 165-166 °C. It has a yellow-color crystalline appearance with a pKa value of 7.77. It has a solubility of 25 mg/mL in water, and its aqueous solution has a pH of 7.2-7.6.科学的研究の応用

Protonation and Basicity Studies

Isoxazoles Protonation - A study conducted by Manzo and de Bertorello (1973) explored the protonation of isoxazole derivatives, including sulfamethoxazole, in aqueous sulfuric acid. This research provides insights into the basicity and UV spectra of these compounds, highlighting their protonation process (Manzo & de Bertorello, 1973).

Synthesis of Novel Derivatives

Synthesis of Sulfonamide Derivatives - Filimonov et al. (2006) described the synthesis of novel sulfonamide derivatives of 5-substituted-3-methylisoxazole, starting from 3,5-dimethylisoxazole. This work showcases the development of a series of aryl/heteroaryl- and aminovinylsubstituted derivatives, expanding the chemical diversity and potential applications of isoxazole heterocycles (Filimonov et al., 2006).

Anticancer Activity and VEGFR-2 Inhibition

Novel Sulfonamide Derivatives as VEGFR-2 Inhibitors - Ghorab et al. (2016) synthesized and evaluated novel sulfonamides with a biologically active 3,4-dimethoxyphenyl moiety for their in vitro anticancer activity and VEGFR-2 inhibition. This study illustrates the therapeutic potential of these derivatives in cancer treatment (Ghorab et al., 2016).

Antibacterial and Antifungal Activity

Sulfonamide-derived Metal Complexes - Chohan and Shad (2011) explored the synthesis and biological evaluation of sulfonamide-derived ligands and their metal complexes, demonstrating moderate to significant antibacterial and good antifungal activities. This research underscores the potential of these compounds in developing new antimicrobial agents (Chohan & Shad, 2011).

Antioxidant Activity

Sulfone/Sulfonamide-linked Antioxidants - Padmaja et al. (2014) developed a new class of sulfone/sulfonamide-linked bis(oxadiazoles), bis(thiadiazoles), and bis(triazoles) and tested them for antioxidant activity. The study identified compounds with potential antioxidant properties, highlighting the role of the sulfonamide linkage in enhancing activity (Padmaja et al., 2014).

将来の方向性

特性

IUPAC Name |

N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3S2/c1-6-10(18-9(4)13-6)5-12-19(15,16)11-7(2)14-17-8(11)3/h12H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVPYYVXYOUNIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)CNS(=O)(=O)C2=C(ON=C2C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2,4-dimethylthiazol-5-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2479245.png)

![5-(3-chloro-4-fluorophenyl)-1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2479253.png)

![3-[(3-methylbutyl)thio]-1H-1,2,4-triazol-5-amine](/img/structure/B2479255.png)

![6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B2479257.png)